

Spectroscopic Data of 3-Propylpiperidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Propylpiperidine

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-propylpiperidine**, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectroscopic data in public databases, this document leverages established spectroscopic principles and comparative data from the parent compound, piperidine, and its alkyl-substituted analogues to provide an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of **3-propylpiperidine** and related compounds.

Introduction

3-Propylpiperidine, with the chemical formula $C_8H_{17}N$, is a saturated heterocyclic compound featuring a piperidine ring substituted with a propyl group at the 3-position.^[1] The precise characterization of its molecular structure is paramount for its application in various fields, including as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structural elucidation. This guide presents a detailed, predictive analysis of the key spectroscopic features of **3-propylpiperidine**, offering a foundational dataset for researchers working with this compound.

The predictions herein are grounded in the well-established spectral characteristics of piperidine and the predictable effects of alkyl substitution on the piperidine ring.^[2] By understanding the expected spectral signatures, researchers can more confidently identify **3-propylpiperidine**, assess its purity, and interpret experimental data.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for **3-propylpiperidine**. The predictions are based on a thorough analysis of the molecular structure and comparison with known data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **3-propylpiperidine** are discussed below.

The proton NMR spectrum of **3-propylpiperidine** is expected to exhibit distinct signals for the protons on the piperidine ring and the propyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the local electronic environment of each proton. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for **3-Propylpiperidine**

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
NH	1.5 - 2.5	Broad Singlet	1H
C2-H (axial & equatorial)	2.9 - 3.1 (eq), 2.4 - 2.6 (ax)	Multiplet	2H
C6-H (axial & equatorial)	2.9 - 3.1 (eq), 2.4 - 2.6 (ax)	Multiplet	2H
C3-H	1.6 - 1.8	Multiplet	1H
C4-H ₂	1.4 - 1.7	Multiplet	2H
C5-H ₂	1.2 - 1.5	Multiplet	2H
Propyl C1'-H ₂	1.2 - 1.4	Multiplet	2H
Propyl C2'-H ₂	1.3 - 1.5	Sextet	2H
Propyl C3'-H ₃	0.8 - 1.0	Triplet	3H

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.

The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded due to the inductive effect of the nitrogen atom. The broadness of the N-H signal is a characteristic feature of amines and is due to quadrupole broadening and potential hydrogen exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the eight distinct carbon atoms of **3-propylpiperidine** are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Propylpiperidine**

Carbon	Predicted Chemical Shift (δ) ppm
C2	~54
C6	~47
C3	~38
C4	~32
C5	~25
Propyl C1'	~36
Propyl C2'	~20
Propyl C3'	~14

Predicted in CDCl₃ solvent. Chemical shifts are referenced to TMS at 0 ppm.

The carbons directly bonded to the nitrogen (C2 and C6) are expected to have the highest chemical shifts in the piperidine ring. The substitution of the propyl group at the C3 position will influence the chemical shifts of the neighboring carbons.

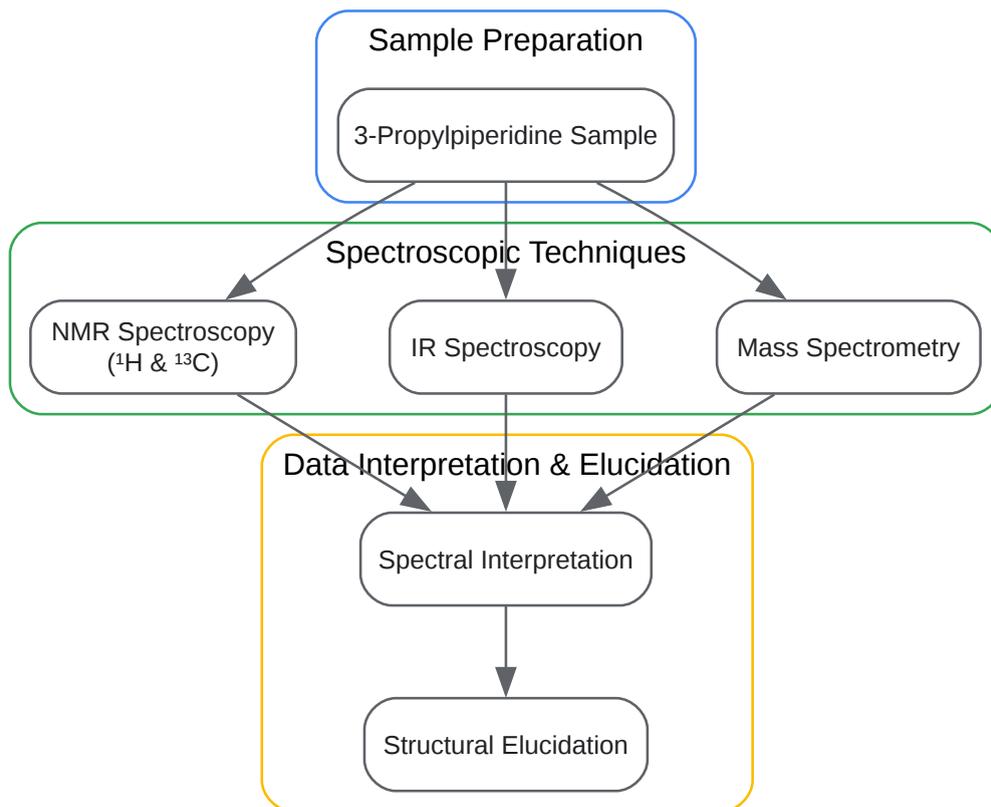
Experimental Protocols & Workflows

While experimental data for **3-propylpiperidine** is not readily available, a standard workflow for its spectroscopic analysis would follow the logical progression outlined below.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **3-propylpiperidine**.

Spectroscopic Analysis Workflow for 3-Propylpiperidine



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Caption: A logical workflow for the spectroscopic analysis of **3-propylpiperidine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-propylpiperidine** are listed in Table 3.

Table 3: Predicted IR Absorption Bands for **3-Propylpiperidine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium, broad
C-H Stretch (alkane)	2850 - 2960	Strong
N-H Bend	1590 - 1650	Medium
C-H Bend (methylene & methyl)	1450 - 1470	Medium
C-N Stretch	1000 - 1250	Medium

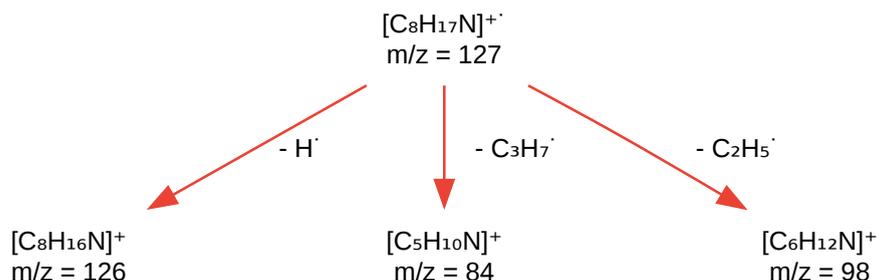
The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine.[3] Strong C-H stretching absorptions between 2850 and 2960 cm⁻¹ are expected from the piperidine ring and the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-propylpiperidine** (molar mass: 127.23 g/mol), the molecular ion peak [M]⁺ is expected at m/z 127.

The fragmentation of **3-propylpiperidine** is likely to proceed through pathways common to alkyl-substituted piperidines, primarily involving cleavage alpha to the nitrogen atom and loss of the alkyl substituent. A proposed fragmentation pathway is illustrated below.

Proposed Mass Spectrometry Fragmentation of 3-Propylpiperidine



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Caption: A simplified proposed fragmentation pathway for **3-propylpiperidine**.

Table 4: Predicted Major Fragments in the Mass Spectrum of **3-Propylpiperidine**

m/z	Proposed Fragment
127	$[C_8H_{17}N]^+$ (Molecular Ion)
126	$[M-H]^+$
98	$[M - C_2H_5]^+$
84	$[M - C_3H_7]^+$

The base peak in the mass spectrum of many alkylpiperidines is often the result of the loss of the alkyl substituent.^[4] Therefore, the fragment at m/z 84, corresponding to the loss of the propyl radical, is predicted to be a significant peak in the mass spectrum of **3-propylpiperidine**.

Conclusion

This technical guide provides a detailed, predictive overview of the 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **3-propylpiperidine**. By leveraging established spectroscopic

principles and data from analogous compounds, this guide offers a robust framework for the identification and characterization of this important heterocyclic amine. The presented data and workflows are intended to assist researchers in their experimental design, data interpretation, and overall understanding of the spectroscopic properties of **3-propylpiperidine**. While predictive in nature, this information serves as a valuable starting point for experimental verification and further research.

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